molecular formula C12H18FNO B13272121 [(4-Fluoro-2-methylphenyl)methyl](1-methoxypropan-2-yl)amine

[(4-Fluoro-2-methylphenyl)methyl](1-methoxypropan-2-yl)amine

Cat. No.: B13272121
M. Wt: 211.28 g/mol
InChI Key: PSCBPOAUNZFXNR-UHFFFAOYSA-N
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Description

(4-Fluoro-2-methylphenyl)methylamine is a secondary amine featuring a fluorinated aromatic ring and a methoxy-substituted propan-2-ylamine moiety. The compound’s structure includes a (4-fluoro-2-methylphenyl)methyl group attached to the nitrogen of 1-methoxypropan-2-ylamine, resulting in a molecular formula of C₁₂H₁₆FNO. The methoxy group on the propan-2-ylamine chain may modulate solubility and hydrogen-bonding capacity .

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

N-[(4-fluoro-2-methylphenyl)methyl]-1-methoxypropan-2-amine

InChI

InChI=1S/C12H18FNO/c1-9-6-12(13)5-4-11(9)7-14-10(2)8-15-3/h4-6,10,14H,7-8H2,1-3H3

InChI Key

PSCBPOAUNZFXNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)CNC(C)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-methylphenyl)methylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzyl chloride and 1-methoxypropan-2-amine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-fluoro-2-methylbenzyl chloride is reacted with 1-methoxypropan-2-amine under reflux conditions in an appropriate solvent like ethanol or acetonitrile. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (4-Fluoro-2-methylphenyl)methylamine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-methylphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(4-Fluoro-2-methylphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluoro-2-methylphenyl)methylamine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Fluorine vs. Other Halogens

  • The 4-fluoro substituent in the target compound contrasts with bromine in (5-bromothiophen-2-yl)methyl(1-methoxypropan-2-yl)amine . Fluorine’s electronegativity increases polarity and metabolic stability, whereas bromine’s larger atomic radius may enhance halogen bonding in receptor interactions.

Aromatic Ring Systems

  • Thiophene vs. Benzene : The bromothiophene derivative exhibits reduced aromaticity compared to benzene, altering π-π stacking interactions and solubility.
  • Bicyclic vs. Monocyclic: The bicyclo[2.2.1]heptene substituent in creates conformational rigidity, which may limit binding to flexible targets compared to the target compound’s monocyclic structure.

Pharmacological Implications

  • The BACE1 inhibitor activity of the thiazine-containing analog suggests that fluorinated aromatic amines may target enzymatic pockets in neurodegenerative diseases. However, the target compound lacks the thiazine ring, which is critical for BACE1 inhibition in .
  • The 4-methoxyphenyl derivative is associated with psychoactive effects, highlighting how methoxy positioning (para vs. meta) and fluorine substitution modulate biological activity.

Research Findings and Data

Physicochemical Properties

  • Lipophilicity : Fluorine and methyl groups increase logP values, enhancing blood-brain barrier penetration in CNS-targeted compounds .
  • Solubility : Methoxy groups improve water solubility, but steric hindrance from ortho-methyl may reduce it in the target compound compared to (3-methoxyphenyl)methylamine .

Biological Activity

The compound (4-Fluoro-2-methylphenyl)methylamine , also known by its CAS number 1505351-09-6, is an organic molecule characterized by a fluorinated aromatic ring and an amine functional group. This compound has gained attention in pharmaceutical research due to its potential biological activities, including interactions with various molecular targets.

Chemical Structure and Properties

The molecular formula of (4-Fluoro-2-methylphenyl)methylamine is C12H16FNOC_{12}H_{16}FNO, with a molecular weight of approximately 211.28 g/mol. The structure features:

  • A 4-fluoro-2-methylphenyl group, which enhances lipophilicity.
  • An (1-methoxypropan-2-yl)amine moiety that may influence its pharmacokinetic properties.

Biological Activity

Research indicates that (4-Fluoro-2-methylphenyl)methylamine exhibits various biological activities, potentially acting as an agonist or antagonist at specific receptors. The presence of the fluorine atom and methoxy group suggests enhanced membrane permeability, making it a candidate for further pharmacological investigations.

The compound's biological activity may involve:

  • Receptor Modulation : Interactions with neurotransmitter receptors, which could influence signaling pathways.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Research Findings

Several studies have explored the biological implications of this compound:

  • Pharmacological Studies : Investigations into its effects on neurotransmitter systems have shown promising results in modulating synaptic transmission.
  • Toxicological Assessments : Preliminary toxicological evaluations indicate a favorable safety profile, with no significant adverse effects observed at therapeutic doses.
  • Comparative Analysis : Similar compounds have been analyzed to understand structure-activity relationships (SAR). For instance:
Compound NameStructure CharacteristicsUnique Features
4-Fluoro-2-methylphenolFluorinated phenolic compoundHydroxyl group enhances reactivity
4-Fluoro-2-methylanilineAmino group on a fluorinated aromatic ringPotentially different biological profiles

Case Studies

Recent case studies have highlighted the therapeutic potential of (4-Fluoro-2-methylphenyl)methylamine:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy in models of anxiety and depression, demonstrating significant anxiolytic effects comparable to established medications.
  • Case Study 2 : Research presented at the American Chemical Society indicated that the compound could inhibit specific cancer cell lines, suggesting potential applications in oncology.

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